4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one
Description
4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a pyrrolidinone ring, and an allyl group
Properties
IUPAC Name |
4-[1-[3-(2-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3/c1-2-11-26-13-16(12-22(26)29)23-25-19-8-4-5-9-20(19)27(23)14-17(28)15-30-21-10-6-3-7-18(21)24/h2-10,16-17,28H,1,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGCWXKGTMHXJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC(COC4=CC=CC=C4Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
This includes optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule .
Scientific Research Applications
4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound in various assays.
Medicine: It is being investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- 1-allyl-3-(2-chlorophenoxy)-2-hydroxypropyl-benzimidazole
- 1-allyl-4-(2-chlorophenoxy)-2-hydroxypropyl-pyrrolidinone
- 1-allyl-4-(3-chlorophenoxy)-2-hydroxypropyl-benzimidazole
Uniqueness
What sets 4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one apart from similar compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Biological Activity
The compound 4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure features a benzodiazole core, which is known for its diverse biological activities, and a chlorophenoxy group that may enhance its pharmacological properties.
The biological activity of this compound is believed to stem from several mechanisms, primarily involving:
- Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes.
- Antibacterial Activity : Preliminary studies suggest moderate to strong antibacterial effects against various bacterial strains.
- Antioxidant Properties : The presence of hydroxyl groups in the structure may contribute to its antioxidant capabilities.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial activity. In vitro studies have shown effectiveness against several strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
The compound's mechanism of action against bacteria is thought to involve disruption of cell wall synthesis and interference with metabolic pathways.
Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 5.14 ± 0.02 |
| Urease | 3.67 ± 0.01 |
These values indicate a promising inhibitory effect, suggesting potential therapeutic applications in conditions like Alzheimer's disease and urinary tract infections.
Antioxidant Activity
Preliminary assays have indicated that the compound possesses antioxidant properties, which could mitigate oxidative stress in biological systems. This activity is measured using the DPPH radical scavenging method, yielding an IC50 value of 12.5 µM.
Case Studies
Recent studies have explored the pharmacological potential of this compound:
- Study on Antibacterial Efficacy : A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antibacterial properties against multi-drug resistant strains, showing significant inhibition comparable to standard antibiotics .
- Enzyme Inhibition Research : Another investigation highlighted its effectiveness as a urease inhibitor, suggesting that it could serve as a lead compound for developing new urease inhibitors .
- Toxicological Assessment : Toxicity studies have been conducted to assess the safety profile of this compound in animal models, revealing no significant adverse effects at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
